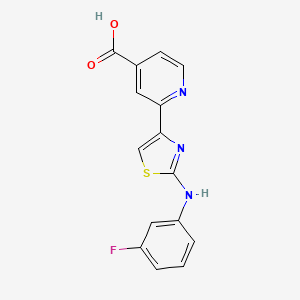
(1-Formylazetidin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Formylazetidin-2-yl) acetate is a chemical compound that belongs to the class of organic compounds known as acetates. It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, with a formyl group (-CHO) attached to the first carbon and an acetate group (-COOCH3) attached to the second carbon.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azetidine derivatives.
Formylation Reaction: The azetidine ring is subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions to introduce the formyl group.
Acetylation Reaction: The resulting formylated azetidine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the formyl group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1-Formylazetidin-2-yl) acetate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the pharmaceutical and agrochemical industries, it can be used in the synthesis of active ingredients or intermediates.
Mechanism of Action
The mechanism by which (1-Formylazetidin-2-yl) acetate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(1-Formylazetidin-2-yl) acetate can be compared with other azetidine derivatives or formylated compounds:
Azetidine Derivatives: Similar compounds include azetidine-2-carboxylic acid and azetidine-2-carboxaldehyde.
Formylated Compounds: Other formylated compounds include formylated pyridines and indoles.
List of Similar Compounds
Azetidine-2-carboxylic acid
Azetidine-2-carboxaldehyde
Formylated pyridines
Formylated indoles
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(1-formylazetidin-2-yl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-5(9)10-6-2-3-7(6)4-8/h4,6H,2-3H2,1H3 |
InChI Key |
BNCZFBSDTYIAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate](/img/structure/B15351464.png)
![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)




